molecular formula C10H8BrNO B14053795 1-Bromo-1-(3-cyanophenyl)propan-2-one

1-Bromo-1-(3-cyanophenyl)propan-2-one

Cat. No.: B14053795
M. Wt: 238.08 g/mol
InChI Key: FREGIJQTWQLKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-1-(3-cyanophenyl)propan-2-one is an organic compound with the molecular formula C10H8BrNO It is a brominated derivative of propanone, featuring a bromine atom and a cyanophenyl group attached to the propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-1-(3-cyanophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(3-cyanophenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction typically occurs under mild conditions, with the bromine atom being introduced at the alpha position of the propanone moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and precise control of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(3-cyanophenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

    Reduction: The compound can be reduced to 1-(3-cyanophenyl)propan-2-ol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidation of the compound can yield 1-(3-cyanophenyl)propan-2-one, with the bromine atom being replaced by a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives like 1-azido-1-(3-cyanophenyl)propan-2-one.

    Reduction: 1-(3-cyanophenyl)propan-2-ol.

    Oxidation: 1-(3-cyanophenyl)propan-2-one.

Scientific Research Applications

1-Bromo-1-(3-cyanophenyl)propan-2-one has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory disorders.

    Material Science: It is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its reactivity and functional groups.

    Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-cyanophenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The cyanophenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to molecular targets. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromopropane: A simpler brominated compound used as a solvent and in organic synthesis.

    1-Bromo-2-propanol: A brominated alcohol with applications in organic synthesis and as an intermediate in the production of pharmaceuticals.

    1-Bromo-3-chloropropane: A halogenated compound used in organic synthesis and as a reagent in chemical reactions.

Uniqueness

1-Bromo-1-(3-cyanophenyl)propan-2-one is unique due to the presence of both a bromine atom and a cyanophenyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

3-(1-bromo-2-oxopropyl)benzonitrile

InChI

InChI=1S/C10H8BrNO/c1-7(13)10(11)9-4-2-3-8(5-9)6-12/h2-5,10H,1H3

InChI Key

FREGIJQTWQLKRQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC(=C1)C#N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.